molecular formula C21H20O8 B600484 6-Hydroxyflavone-beta-D-glucoside CAS No. 20594-05-2

6-Hydroxyflavone-beta-D-glucoside

Cat. No. B600484
CAS RN: 20594-05-2
M. Wt: 400.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyflavone-beta-D-glucoside (6-HFG) is a flavonoid compound that is naturally found in many plants. It is a glycoside of 6-hydroxyflavone, which means that it is a compound made up of a sugar molecule and a flavonoid molecule. 6-HFG has been studied extensively for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and anti-cancer effects.

Scientific Research Applications

  • Structural Analysis and Glycosylation Techniques :

    • Flavone glycosides, similar to 6-Hydroxyflavone-beta-D-glucoside, have been isolated and characterized using chemical and NMR spectral analysis. For example, a study characterized a flavone glycoside isolated from the leaves of Betula platyphylla var.latifolia as 4′,6-Dimethoxy-5-hydroxyflavone-7-O-β-D-glucoside (pectolinarigenin-7-O-β-D-glucopyranoside) (Lee, 1994).
    • Regioselective glycosylation of hydroxyflavones has been investigated using cultured plant cells, indicating potential for producing specific β-D-glucosides (Shimoda et al., 2015).
  • Health Benefits and Biochemical Properties :

    • Isoflavones, structurally similar to 6-Hydroxyflavone-beta-D-glucoside, are studied for their health benefits in age-related and hormone-dependent diseases. They are found in various plants, including soy, Red Clover, and kudzu, often as glucoside derivatives (Delmonte, Perry, & Rader, 2006).
  • Antioxidant Activities and Bioconversion :

    • Various hydroxyflavone glycosides have been biosynthesized through microbial glycosylation, showing enhanced water solubility and antioxidant activities. For example, hydroxyflavone-2'-O-β-D-glucuronide and hydroxyflavone-2'-O-β-D-glucoside demonstrated strong antioxidant properties (Ren, Barton, & Zhan, 2022).
  • Potential in Alzheimer's Disease Treatment :

    • Novel glucoside derivatives of 7,8‐Dihydroxyflavone, which are structurally related to 6-Hydroxyflavone-beta-D-glucoside, have shown potential application in the cure of Alzheimer's disease by interacting with enzymes involved in the disease's pathology (Pandey et al., 2018).
  • Role in Plant Biology and Dietary Components :

    • Cereal crops predominantly synthesize flavone-C-glycosides, including compounds similar to 6-Hydroxyflavone-beta-D-glucoside. These compounds are stable to hydrolysis and biologically active both in plants and as dietary components (Brazier-Hicks et al., 2009).

properties

IUPAC Name

2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLUETUHJXMGBD-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyflavone-beta-D-glucoside

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